

The NYAD-13 Binding Site on the HIV-1 Capsid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical structural component that plays a pivotal role in multiple stages of the viral life cycle, including assembly, maturation, and early post-entry events. Its essential functions make it a prime target for novel antiretroviral therapies. This document provides a detailed technical overview of the binding interaction between the hydrocarbon-stapled peptide inhibitor, NYAD-13, and the C-terminal domain (CTD) of the HIV-1 capsid. NYAD-13 is a soluble analog of NYAD-1, a cell-penetrating peptide designed to disrupt capsid assembly. We will explore the precise binding site, the mechanism of inhibition, quantitative binding and activity data, and the detailed experimental protocols used to characterize this interaction.

Introduction to the HIV-1 Capsid as a Therapeutic Target

The HIV-1 capsid is a conical fullerene-like structure composed of approximately 250 hexamers and 12 pentamers of the CA protein.[1] This shell encapsulates the viral genome and essential enzymes, protecting them from cellular defense mechanisms. The capsid's integrity and its timely disassembly (uncoating) are crucial for successful reverse transcription and nuclear import of the viral pre-integration complex.[2] The CA protein itself is composed of two distinct domains: an N-terminal domain (NTD) and a C-terminal domain (CTD), connected by a flexible



linker.[1][3] The CTD is primarily responsible for the dimerization and inter-hexamer interactions that are critical for the stability of the capsid lattice.[4] Disrupting these interactions at the CTD interface presents a viable strategy for inhibiting HIV-1 replication.

NYAD-1 is a rationally designed, cell-penetrating peptide inhibitor derived from the 12-mer α -helical peptide, CAI (Capsid Assembly Inhibitor). While CAI effectively disrupted capsid assembly in vitro, its inability to penetrate cell membranes rendered it ineffective in cell-based assays. By employing a technique known as hydrocarbon stapling, the α -helical structure of CAI was stabilized, and its cell permeability was enhanced, leading to the creation of NYAD-1. **NYAD-13**, the subject of this guide, is a highly soluble analog of NYAD-1, modified with C-terminal lysine residues to facilitate detailed structural studies.

The NYAD-13 Binding Site on the CA-CTD

Structural and biochemical studies have precisely mapped the binding site of NYAD-1 and **NYAD-13** to a conserved hydrophobic groove on the C-terminal domain of the HIV-1 capsid protein.

- Location: The binding site is located at the critical dimerization interface of the CA-CTD. This
 interface is delimited by helices 8, 9, and 11 of the CTD.
- Key Residues: NMR chemical shift perturbation analysis has identified that the binding site encompasses residues 169-191 of the CA protein.
- Nature of Interaction: **NYAD-13** binds as an amphipathic α-helix, burying its hydrophobic surface into the corresponding hydrophobic pocket of the CA-CTD. The interactions are primarily mediated by hydrophobic contacts. The hydrocarbon staple, which enhances helicity and cell permeability, is positioned on the solvent-exposed face of the peptide, ensuring it does not interfere with the binding interface.

Mechanism of Action

NYAD-13 and its parent compound NYAD-1 inhibit HIV-1 replication by directly interfering with the functions of the capsid protein. The binding of the peptide to the CA-CTD dimerization interface triggers an allosteric change, disrupting the delicate process of capsid assembly.

This disruption affects multiple stages of the viral life cycle:

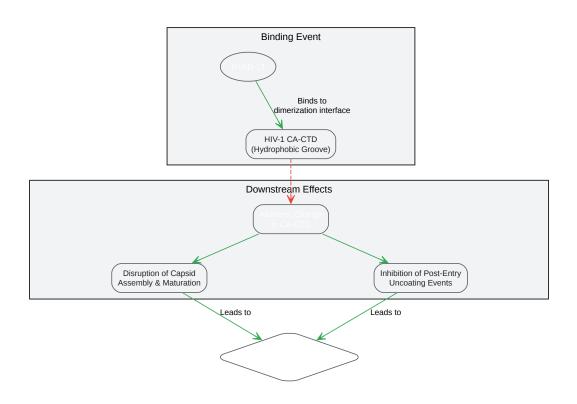


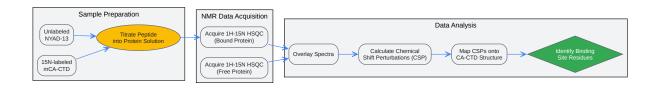




- Inhibition of Viral Assembly: By binding to the Gag polyprotein during its trafficking to the
 plasma membrane, NYAD-1 disrupts the formation of both immature and mature virus-like
 particles. This leads to a dose-dependent reduction in the release of new virions from
 infected cells.
- Post-Entry Inhibition: Evidence from time-of-addition experiments suggests that NYAD-1 also targets the incoming viral capsid at a post-entry stage of infection, likely interfering with the uncoating process required for reverse transcription and nuclear import.







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